2-[3-(Dimethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid
Description
2-[3-(Dimethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid is a structurally complex carboxylic acid derivative characterized by two distinct substituents:
- A dimethylaminopropylamino group at the 2-position, contributing tertiary amine functionality, which may enhance solubility in polar solvents and influence interactions with biological targets.
The compound’s molecular formula is C₁₅H₂₁N₅O₅, with a calculated molecular weight of 375.36 g/mol. Its structure combines polar functional groups (carboxylic acid, nitro, and tertiary amine), suggesting moderate solubility in dimethyl sulfoxide (DMSO) or aqueous buffers under protonated conditions.
Properties
IUPAC Name |
2-[3-(dimethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5/c1-18(2)8-4-7-16-13(15(21)22)10-14(20)17-11-5-3-6-12(9-11)19(23)24/h3,5-6,9,13,16H,4,7-8,10H2,1-2H3,(H,17,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKLWVLQBRMYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-(Dimethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This detailed examination focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Dimethylamino Group : Enhances solubility and biological activity.
- Nitroaniline Group : Often associated with anti-cancer properties.
- Oxobutanoic Acid Moiety : May play a role in metabolic pathways.
Research has indicated that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Apoptotic Proteins : Compounds targeting Bcl-2 family proteins have shown promise in inducing apoptosis in cancer cells .
- Antibacterial Activity : The compound demonstrates significant antibacterial properties against various Gram-positive and Gram-negative bacteria, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Biological Activity Data
The following table summarizes the biological activities reported for the compound and its analogs:
| Activity Type | Target Organism/Cell Type | MIC (mg/mL) | MBC (mg/mL) | Notes |
|---|---|---|---|---|
| Antibacterial | E. coli | 0.004 | 0.008 | Highly sensitive strain |
| Antibacterial | S. aureus | 0.015 | 0.030 | Effective against resistant strains |
| Cytotoxicity | MRC5 (normal human cells) | >100 | N/A | Low cytotoxicity at therapeutic concentrations |
| Apoptosis Induction | Cancer cell lines | N/A | N/A | Induces apoptosis through Bcl-2 inhibition |
Case Studies
- Anticancer Activity : In a study involving various cancer cell lines, the compound exhibited a dose-dependent reduction in cell viability, particularly in breast cancer cells. The mechanism was linked to the activation of caspases and subsequent apoptosis .
- Antibacterial Efficacy : A comparative study showed that the compound outperformed traditional antibiotics like ampicillin against En. cloacae and S. aureus, suggesting its potential as a novel antibacterial agent .
Research Findings
Recent studies have highlighted the compound's promising profile:
- Molecular Docking Studies : These studies suggest that the compound interacts favorably with bacterial enzymes, inhibiting their activity and leading to bacterial death.
- ADMET Profiling : The compound has shown favorable absorption, distribution, metabolism, excretion, and toxicity profiles, indicating its potential for further development as a therapeutic agent .
Comparison with Similar Compounds
4-(4-Methylanilino)-4-oxobut-2-enoic Acid
- Structure: Features a 4-methylanilino group and an α,β-unsaturated double bond (enone system) .
- Lacks the nitro and dimethylamino groups, reducing polarity and electronic complexity compared to the target compound.
- Molecular Weight: 221.21 g/mol (C₁₁H₁₁NO₄).
4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic Acid
- Structure: Contains a 3-fluoro-4-methylanilino group and a methylidene substituent .
- Key Differences :
- Fluorine’s electronegativity may enhance metabolic stability and binding affinity in biological systems.
- Methylidene group introduces steric effects absent in the target compound.
- Molecular Weight: 255.24 g/mol (C₁₂H₁₂FNO₄).
4-[(4-{[Ethyl(phenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butanoic Acid
- Structure: Includes a phenyl-ethyl-urea moiety linked to the 4-oxobutanoic acid core .
- Larger hydrophobic substituents may reduce aqueous solubility compared to the target compound.
- Molecular Weight : 369.39 g/mol (C₁₉H₁₉N₃O₅).
Data Table: Comparative Analysis of 4-Oxobutanoic Acid Derivatives
Research Findings and Implications
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., NO₂): The nitro group in the target compound increases acidity of the carboxylic acid (pKa ~2-3) compared to methyl or fluorine substituents (pKa ~4-5) .
- Solubility: The dimethylaminopropylamino group enhances solubility in polar aprotic solvents (e.g., logP ~1.2) relative to bulkier analogues like phenyl-ethyl-urea derivatives (logP ~2.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
